molecular formula C12H18O B15460597 3-tert-Butyl-2,6-dimethylphenol CAS No. 61248-69-9

3-tert-Butyl-2,6-dimethylphenol

Katalognummer: B15460597
CAS-Nummer: 61248-69-9
Molekulargewicht: 178.27 g/mol
InChI-Schlüssel: AJMYSQMYDOXMBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-tert-Butyl-2,6-dimethylphenol is a substituted phenolic compound characterized by a tert-butyl group at the 3-position and methyl groups at the 2- and 6-positions of the aromatic ring. Phenolic compounds with bulky alkyl groups (e.g., tert-butyl) are often utilized as antioxidants or stabilizers in industrial applications due to their steric hindrance and radical-scavenging capabilities .

Eigenschaften

CAS-Nummer

61248-69-9

Molekularformel

C12H18O

Molekulargewicht

178.27 g/mol

IUPAC-Name

3-tert-butyl-2,6-dimethylphenol

InChI

InChI=1S/C12H18O/c1-8-6-7-10(12(3,4)5)9(2)11(8)13/h6-7,13H,1-5H3

InChI-Schlüssel

AJMYSQMYDOXMBK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C=C1)C(C)(C)C)C)O

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Steric Effects: Compounds with tert-butyl groups (e.g., 4-sec-Butyl-2,6-di-tert-butylphenol) exhibit significant steric hindrance, reducing reactivity but enhancing stability .
  • Substituent Influence: Bromine at the 4-position (4-Bromo-2,6-dimethylphenol) increases molecular weight and melting point compared to methyl or amino derivatives .
  • Solubility: Amino-substituted derivatives (e.g., 3-Amino-2,6-dimethylphenol) show higher solubility in polar solvents like DMSO due to hydrogen bonding .

Contrasts :

  • 3-Amino-2,6-dimethylphenol exhibits route-dependent toxicity (e.g., high dermal absorption vs. low oral bioavailability) .
  • Halogenated derivatives (e.g., 4-Bromo-2,6-dimethylphenol) may pose environmental risks due to persistence .

Metabolic and Kinetic Differences

  • 3-Amino-2,6-dimethylphenol: Rapidly absorbed and excreted via urine; metabolism dominated by sulfation and acetylation .
  • 4-Chloro-2,6-dimethylphenol: Forms stable adducts in analytical derivatization, minimizing environmental degradation .

Q & A

Basic: What synthetic methodologies are recommended for preparing high-purity 3-tert-Butyl-2,6-dimethylphenol?

Answer:
3-tert-Butyl-2,6-dimethylphenol can be synthesized via alkylation reactions using phase-transfer catalysis or oxidative coupling. For example, analogous phenolic compounds (e.g., 4-bromo-2,6-dimethylphenol) have been polymerized using phase-transfer catalysts like 2,2-di(4-hydroxy-3,5-dimethylphenyl)propane, yielding controlled molecular architectures . Post-synthesis, purity is ensured via column chromatography or recrystallization, followed by structural validation using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). The tert-butyl group’s steric bulk necessitates optimized reaction conditions to avoid side reactions .

Advanced: How can structural analogs of 3-tert-Butyl-2,6-dimethylphenol be distinguished in complex matrices?

Answer:
Chromatographic separation coupled with derivatization is effective. For instance, hypochlorous acid and chlorine dioxide were quantified via two-step derivatization with 2,6-dimethylphenol, producing distinct chloro- and iodo-derivatives detectable by HPLC-UV . Similarly, 3-tert-Butyl-2,6-dimethylphenol and its analogs (e.g., 4-tert-butyl isomers) can be differentiated using reverse-phase HPLC with tandem mass spectrometry (LC-MS/MS), leveraging retention time shifts and fragmentation patterns. Structural analogs like 2,6-di-tert-butylphenol lack methyl groups, altering hydrophobicity and ionization efficiency .

Basic: What spectroscopic techniques confirm the structural identity of 3-tert-Butyl-2,6-dimethylphenol?

Answer:
Key techniques include:

  • ¹H NMR : Methyl groups (δ 2.2–2.4 ppm) and tert-butyl protons (δ 1.3 ppm) provide distinct splitting patterns.
  • FT-IR : O-H stretching (∼3200 cm⁻¹) and aromatic C=C vibrations (∼1500 cm⁻¹).
  • GC-MS : Molecular ion ([M]⁺) at m/z 178.28 (C₁₂H₁₈O) and diagnostic fragments (e.g., loss of tert-butyl group: m/z 121).
    Cross-referencing with databases like PubChem (CID 15884) ensures accuracy .

Advanced: What mechanistic pathways explain quinone methide formation from 3-tert-Butyl-2,6-dimethylphenol under oxidative conditions?

Answer:
Oxidation of 3-tert-Butyl-2,6-dimethylphenol generates a quinone methide intermediate via deprotonation and elimination of the tert-butyl group. This reactive species undergoes nucleophilic attack, forming covalent adducts with biomolecules (e.g., proteins or DNA), as observed in studies of analogous 2-tert-butyl-4,6-dimethylphenol derivatives . The tert-butyl group’s steric hindrance slows hydration of the quinone methide, increasing its half-life and reactivity .

Basic: How should 3-tert-Butyl-2,6-dimethylphenol be stored to maintain stability?

Answer:
Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation. Light-sensitive samples require amber glassware. Purity degradation is monitored via periodic HPLC analysis, tracking peaks for oxidation byproducts (e.g., quinones) .

Advanced: What role do steric effects play in modulating the antioxidant activity of 3-tert-Butyl-2,6-dimethylphenol?

Answer:
The tert-butyl group hinders radical scavenging by blocking access to the phenolic -OH group, reducing antioxidant efficacy compared to less hindered analogs (e.g., 2,6-dimethylphenol). However, this steric protection enhances stability against autoxidation, making it suitable for long-term studies. Comparative ESR studies with DPPH radicals quantify activity differences .

Basic: How can coexisting oxidizing agents interfere with the quantification of 3-tert-Butyl-2,6-dimethylphenol, and how is this mitigated?

Answer:
Oxidizing agents (e.g., ClO₂, HOCl) may degrade the compound or form adducts. A two-step derivatization protocol, as used for chlorine species, can isolate the target analyte:

Step 1 : React interferents (e.g., HOCl) with 2,6-dimethylphenol to form chloro-derivatives.

Step 2 : Quench residual oxidants before quantifying 3-tert-Butyl-2,6-dimethylphenol via LC-MS .

Advanced: What in vitro models are appropriate for assessing the cytotoxicity of 3-tert-Butyl-2,6-dimethylphenol?

Answer:
OECD-compliant assays (e.g., chromosome aberration tests in mammalian cells) under GLP conditions are standard. For example, 4-sec-butyl-2,6-di-tert-butylphenol was evaluated in vitro for clastogenicity, with metabolic activation (S9 mix) to simulate hepatic metabolism . Endpoints include micronucleus formation and apoptosis markers (e.g., caspase-3 activation) .

Basic: What computational tools predict the physicochemical properties of 3-tert-Butyl-2,6-dimethylphenol?

Answer:
Software like Gaussian (DFT calculations) estimates logP (∼3.5) and pKa (∼10.2). PubChem’s chemical structure database provides experimental validation for solubility (∼0.1 mg/mL in water) and melting point (∼168°C decomposition) .

Advanced: How does 3-tert-Butyl-2,6-dimethylphenol influence polymer compatibility in alloy systems?

Answer:
As a stabilizer, it reduces oxidative degradation in polymer blends (e.g., PA66/PPO alloys) by scavenging free radicals during thermal processing. Mechanistic studies using torque rheometry and FT-IR track radical quenching efficiency, correlating with mechanical property retention (e.g., tensile strength) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.